N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-4-2-8-21-14)17-6-7-19-11-13(10-18-19)12-3-1-5-16-9-12/h1-5,8-11H,6-7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYDIATCJYNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a pyridine derivative, the pyrazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde.
Linking the Pyrazole to the Thiophene: The pyrazole derivative is then reacted with a thiophene-2-carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide with three classes of analogous compounds, focusing on synthesis, physicochemical properties, and bioactivity.
Pyrazole-Thiophene Hybrids with Varied Substituents
Key Observations :
- Substituent Effects: The pyridin-3-yl group in the target compound may enhance solubility compared to 4-methylpyridin-2-yl analogues . Fluorinated aryl groups (e.g., in chromenone derivatives) improve metabolic stability and target affinity .
- Synthetic Efficiency: The target compound’s synthesis likely requires fewer steps than chromenone hybrids but shares Pd-catalyzed cross-coupling steps with other thiophene carboxamides .
Thiophene Carboxamides with Pyridine Linkers
Key Observations :
- Thermal Stability : Direct pyridine-linked thiophene carboxamides exhibit moderate melting points (~145–148°C), suggesting the target compound may require stabilization via crystallography for characterization .
Pyrazole Derivatives with Heteroaromatic Cores
Key Observations :
- Catalytic Systems : The target compound’s synthesis may employ Pd catalysts (similar to ), whereas pyrazolopyrimidines require Fe or Cu for cyclization .
- Yield Optimization : Reported yields for pyrazole-thiophene hybrids range from 46–75%, suggesting room for optimization in the target compound’s synthesis .
Biological Activity
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, supported by research findings and data tables.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of Pyrazole : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Thiophene Integration : Coupling reactions involving thiophene derivatives and the synthesized pyrazole.
- Final Carboxamide Formation : Conversion of intermediate products into the final carboxamide structure through acylation reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene and pyrazole exhibit significant antimicrobial properties. For instance, in vitro tests against various bacterial strains such as Escherichia coli and Staphylococcus aureus revealed notable inhibition zones, indicating effective antibacterial activity. The minimum inhibitory concentrations (MICs) were found to be low, suggesting potent antimicrobial effects .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Bacillus subtilis | 20 | 8 |
Antioxidant Activity
The compound has also shown promising antioxidant activity in various assays, including DPPH and hydroxyl radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicated that the compound exhibited cytotoxic effects on breast cancer cell lines (e.g., MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.6 |
| MCF-10A | 12.3 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It could interact with various receptor sites, altering signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Defense : By scavenging free radicals, it may enhance cellular antioxidant defenses, reducing oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
